
4-Bromo-3-(tert-butylsulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3-(tert-butylsulfamoyl)benzoic acid” is a chemical compound with the molecular formula C11H14BrNO4S . It has a molecular weight of 336.21 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) . This code provides a specific description of the molecule’s structure. For a visual representation, it would be best to use a molecular visualization tool with this InChI code.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The average mass is 257.124 Da and the monoisotopic mass is 256.009888 Da . For more specific physical and chemical properties such as solubility, melting point, and boiling point, it would be best to refer to a detailed chemical database .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
4-Bromo-3-(tert-butylsulfamoyl)benzoic acid serves as a versatile intermediate in organic synthesis. For instance, compounds structurally related to this compound, such as 3-bromo-2-(tert-butylsulfonyl)-1-propene, have shown utility in multi-coupling reactions. These compounds can react with various electrophiles to yield highly functionalized sulfones, which are pivotal in synthesizing enones or dienones, demonstrating their versatility in organic synthesis (Auvray, Knochel, & Normant, 1985).
Molecular Electronics
Aryl bromides, including compounds similar to this compound, are essential building blocks for molecular electronics. They serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their significance in developing molecular electronic devices (Stuhr-Hansen et al., 2005).
Photoaffinity Labeling
Compounds derived from this compound have been used in synthesizing photoaffinity labels. These labels can be attached to biochemically relevant agents, providing a tool for studying biological systems and protein interactions. The ability to generate carbenes upon irradiation makes these compounds valuable in biochemical research (Nassal, 1983).
Material Science
In material science, derivatives of this compound are used in the modification of metal-organic frameworks (MOFs). These modifications introduce various functional groups into the MOF structure, enhancing their utility for applications such as gas storage, catalysis, and drug delivery. The ability to perform multiple chemical modifications on a single MOF framework underscores the adaptability and potential of these materials (Garibay, Wang, Tanabe, & Cohen, 2009).
Catalysis
This compound-related compounds play a role in catalysis, facilitating the synthesis of various organic molecules. Their involvement in oxidation reactions and the ability to catalyze the formation of cyclic compounds through annulation reactions highlight their importance in organic synthesis and the development of new catalytic methods (Yar, McGarrigle, & Aggarwal, 2009).
Wirkmechanismus
Safety and Hazards
This compound has a GHS07 pictogram, indicating that it can cause certain health hazards . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
4-bromo-3-(tert-butylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNBWQJNZUAACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)
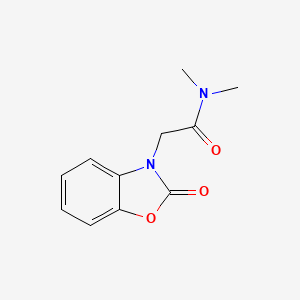
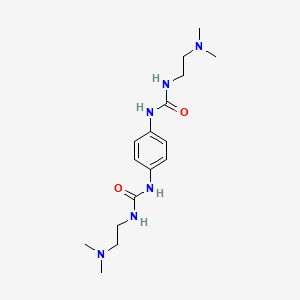
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)
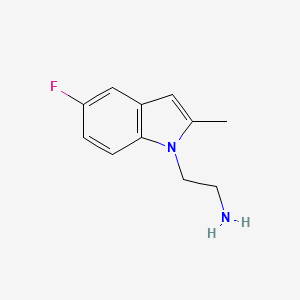
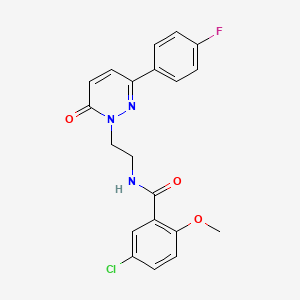
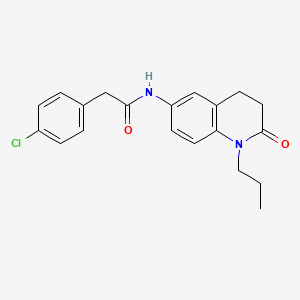
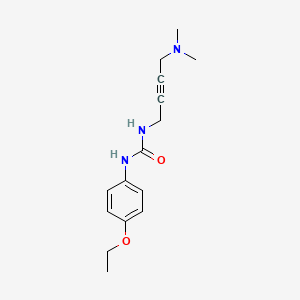
![2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2929767.png)

![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)